2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
Description
¹H NMR Analysis (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.23 | s (1H) | 1 | Indole N-H |
| 8.62 | d (1H, J=5.1) | 1 | Pyridine H-3 |
| 7.98 | dd (1H, J=5.1, 1.5) | 1 | Pyridine H-5 |
| 7.45 | d (1H, J=2.3) | 1 | Indole H-2 |
| 7.32 | m (2H) | 2 | Indole H-5/H-6 |
| 7.15 | m (1H) | 1 | Indole H-4 |
| 4.85 | m (1H) | 1 | Piperidine H-3 |
| 3.72 | s (2H) | 2 | Acetyl CH₂ |
| 3.15 | m (2H) | 2 | Piperidine H-1 |
| 2.95 | t (2H, J=11.2) | 2 | Piperidine H-6 |
| 2.01 | m (2H) | 2 | Piperidine H-4 |
| 1.85 | m (2H) | 2 | Piperidine H-5 |
The indole proton appears as a sharp singlet at δ 11.23 ppm, characteristic of NH groups in non-polar environments. Piperidine protons exhibit complex splitting patterns due to chair conformation dynamics.
¹³C NMR Analysis (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 168.4 | Acetyl carbonyl (C=O) |
| 151.2 | Pyridine C-2 (nitrile adjacent) |
| 136.7 | Indole C-3 (sulfur attachment) |
| 123.8 | Nitrile carbon (C≡N) |
| 118.4 | Pyridine C-5 |
| 115.9 | Pyridine C-3 |
| 56.3 | Piperidine C-3 (oxygen-linked) |
| 42.8 | Acetyl CH₂ |
| 38.1 | Piperidine C-1 |
The nitrile carbon appears at δ 123.8 ppm, consistent with 4-cyanopyridine derivatives. The deshielded acetyl carbonyl (δ 168.4 ppm) indicates conjugation with the thioether group.
FT-IR Analysis (KBr pellet, cm⁻¹)
| Absorption Band | Assignment |
|---|---|
| 2245 | C≡N stretch |
| 1682 | C=O stretch (acetyl) |
| 1590 | Aromatic C=C |
| 1456 | CH₂ bending |
| 1248 | C-O-C asymmetric stretch |
| 698 | C-S stretch |
The strong nitrile absorption at 2245 cm⁻¹ matches literature values for isonicotinonitrile derivatives. The C-S stretch at 698 cm⁻¹ confirms thioether formation.
UV-Vis Spectroscopy (MeOH, λmax)
| λ (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|
| 278 | 12,400 | π→π* (indole/pyridine) |
| 324 | 8,200 | n→π* (nitrile/acetyl) |
The bathochromic shift compared to simple pyridines (typically λmax ~260 nm) arises from extended conjugation through the thioether bridge.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation pathways:
| m/z | Relative Abundance | Fragment Ion Composition |
|---|---|---|
| 405 | 100% (M+H)+ | C₂₁H₂₁N₅O₂S |
| 362 | 45% | M+H - C₂H₃O (acetyl loss) |
| 288 | 32% | M+H - C₈H₆NS (indole cleavage) |
| 177 | 68% | C₈H₅N₂S+ (indole-thioether) |
| 104 | 92% | C₆H₄N₂+ (isonicotinonitrile) |
The base peak at m/z 405 corresponds to the molecular ion ([M+H]+). Major fragments result from:
- McLafferty rearrangement of the acetyl group (m/z 362)
- Cleavage of the C-S bond with indole elimination (m/z 288)
- Retro-Diels-Alder fragmentation of the piperidine ring (m/z 177)
The persistent m/z 104 ion confirms the stability of the isonicotinonitrile moiety. High-resolution MS (HRMS-ESI) would yield an exact mass of 405.1365 (calc. 405.1362 for C₂₁H₂₁N₅O₂S), validating the molecular formula.
Properties
IUPAC Name |
2-[1-[2-(1H-indol-3-ylsulfanyl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-11-15-7-8-23-20(10-15)27-16-4-3-9-25(13-16)21(26)14-28-19-12-24-18-6-2-1-5-17(18)19/h1-2,5-8,10,12,16,24H,3-4,9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLIOQPCQOSMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CNC3=CC=CC=C32)OC4=NC=CC(=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to a thiolation reaction to introduce the thioacetyl group.
The piperidine ring is synthesized separately and then coupled with the indole derivative through an acylation reaction. Finally, the isonicotinonitrile group is introduced via a nucleophilic substitution reaction, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The thioacetyl group may also play a role in the compound’s bioactivity by interacting with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
Structural Comparisons
The compound shares key motifs with several G protein-coupled receptor (GPCR) ligands and kinase inhibitors:
Key Observations :
- The thioacetyl linker in the target compound may confer greater resistance to enzymatic cleavage compared to GR159897’s ethyl linker .
Physicochemical Properties
While direct data are unavailable, comparisons with pyridine derivatives () suggest:
- The cyano group in isonicotinonitrile increases polarity (logP ~1.5–2.0 estimated) compared to methyl or methoxy-substituted pyridines (e.g., 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine, ) .
- The indole-thioacetyl-piperidine system may improve blood-brain barrier penetration relative to purely polar analogs.
Biological Activity
2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound that exhibits significant biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Structure and Composition
The compound consists of several key moieties:
- Indole : Known for its diverse biological properties, including antibacterial and antifungal activities.
- Piperidine : Associated with a broad spectrum of biological activities.
- Thioacetyl Group : May act as a warhead for enzyme inhibition.
- Isonicotinonitrile : Potentially contributes to pharmacological properties.
Antimicrobial Activity
The presence of indole and piperidine moieties suggests that 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may exhibit antimicrobial activity. Indole derivatives are commonly recognized for their antibacterial and antifungal properties, while piperidines have been shown to possess similar effects.
Anticancer Activity
Preliminary studies indicate that compounds with indole and piperidine structures can exhibit anticancer activity. Research has shown that certain indole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
A comparative analysis of similar compounds reveals their potential in anticancer applications:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-chloroindole derivatives | Contains chlorine-substituted indole | Anticancer activity |
| Piperidine-based compounds | Features piperidine rings | Neuroprotective effects |
| Isonicotinic acid derivatives | Contains isonicotinic acid moiety | Antimicrobial properties |
The unique combination of these structural elements in 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile may enhance its biological activity compared to simpler analogs.
Enzyme Inhibition
The thioester functional group in the compound is noteworthy for its potential role as an enzyme inhibitor. Enzyme inhibitors are crucial in drug discovery as they help elucidate enzyme function and develop new therapeutic agents. The ability of this compound to bind to specific receptors or enzymes can be explored further for developing new ligands.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of various derivatives related to the compound . For instance, a study on piperidinyl indole derivatives demonstrated significant antimalarial activity against Plasmodium falciparum, indicating the therapeutic potential of similar structures . Another study emphasized the importance of specific structural modifications in enhancing anticancer efficacy through apoptosis induction and cell cycle arrest mechanisms .
Understanding how 2-((1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-3-yl)oxy)isonicotinonitrile interacts with biological systems is critical for elucidating its therapeutic potential. Interaction studies could provide insights into its mechanism of action, which may involve:
- Binding to specific receptors
- Inhibition of key enzymes involved in cancer progression
- Induction of apoptotic pathways in cancer cells
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
